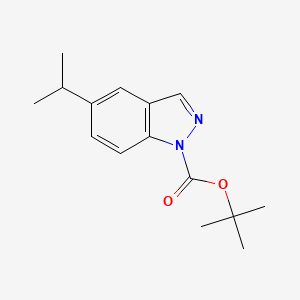![molecular formula C13H12BrN B11856264 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline CAS No. 103620-41-3](/img/structure/B11856264.png)
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-7,8,9,10-tetrahidrobenzo[f]quinolina: es un compuesto químico con la fórmula molecular C₁₃H₁₂BrN . Es un derivado de benzoquinolina, donde el átomo de bromo se sustituye en la posición 7 de la estructura de tetrahidrobenzoquinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-Bromo-7,8,9,10-tetrahidrobenzo[f]quinolina generalmente implica la bromación de 7,8,9,10-tetrahidrobenzo[f]quinolina. Un método común es el uso de N-bromosuccinimida (NBS) como agente bromante. La reacción generalmente se lleva a cabo en un solvente inerte como tetracloruro de carbono o cloroformo, bajo condiciones de reflujo. La reacción procede como sigue:
7,8,9,10-tetrahidrobenzo[f]quinolina+NBS→7-Bromo-7,8,9,10-tetrahidrobenzo[f]quinolina+Succinimida
Métodos de Producción Industrial: La producción industrial de 7-Bromo-7,8,9,10-tetrahidrobenzo[f]quinolina puede implicar reacciones de bromación similares, pero a mayor escala. El proceso estaría optimizado para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Reacciones de Sustitución: 7-Bromo-7,8,9,10-tetrahidrobenzo[f]quinolina puede sufrir reacciones de sustitución nucleofílica donde el átomo de bromo es reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Oxidación: El compuesto puede oxidarse para formar derivados de quinolina, lo que puede implicar reactivos como permanganato de potasio o trióxido de cromo.
Reacciones de Reducción: La reducción del compuesto puede conducir a la formación de derivados de tetrahidroquinolina, utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Reactivos como azida de sodio, tiocianato de potasio o metóxido de sodio en solventes apróticos polares.
Oxidación: Permanganato de potasio en medio ácido o básico, trióxido de cromo en ácido acético.
Reducción: Hidruro de litio y aluminio en éter seco, borohidruro de sodio en metanol.
Productos Principales:
Sustitución: Formación de derivados de tetrahidrobenzoquinolina 7-sustituidos.
Oxidación: Formación de derivados de quinolina.
Reducción: Formación de derivados de tetrahidroquinolina.
Aplicaciones Científicas De Investigación
Química: 7-Bromo-7,8,9,10-tetrahidrobenzo[f]quinolina se utiliza como intermedio en la síntesis de varios compuestos orgánicos. Sirve como bloque de construcción para la preparación de moléculas más complejas en química medicinal y ciencia de materiales.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas. Se utiliza en el desarrollo de nuevos fármacos y moléculas bioactivas.
Medicina: La investigación está en curso para explorar el potencial terapéutico de los derivados de 7-Bromo-7,8,9,10-tetrahidrobenzo[f]quinolina en el tratamiento de diversas enfermedades, incluidos el cáncer y las enfermedades infecciosas.
Industria: En el sector industrial, el compuesto se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos especiales. También se emplea en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 7-Bromo-7,8,9,10-tetrahidrobenzo[f]quinolina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas, receptores o ADN, lo que lleva a la modulación de vías biológicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que exhibe efectos anticancerígenos. Los objetivos y vías moleculares exactos dependen del derivado específico y su aplicación.
Comparación Con Compuestos Similares
Compuestos Similares:
- 7-Cloro-7,8,9,10-tetrahidrobenzo[f]quinolina
- 7-Yodo-7,8,9,10-tetrahidrobenzo[f]quinolina
- 7-Fluoro-7,8,9,10-tetrahidrobenzo[f]quinolina
Comparación: 7-Bromo-7,8,9,10-tetrahidrobenzo[f]quinolina es único debido a la presencia del átomo de bromo, que imparte una reactividad y propiedades distintas en comparación con sus análogos cloro, yodo y flúor. El átomo de bromo es más grande y más polarizable, lo que puede influir en la reactividad del compuesto en la sustitución y otras reacciones químicas. Además, el derivado de bromo puede exhibir diferentes actividades biológicas y propiedades farmacocinéticas en comparación con sus contrapartes halogenadas.
Propiedades
Número CAS |
103620-41-3 |
|---|---|
Fórmula molecular |
C13H12BrN |
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
7-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H12BrN/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h2,4,6-8,12H,1,3,5H2 |
Clave InChI |
JTQLYNKCFWJKKY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C3=C(C=C2)N=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)




![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
